Almurtide sodium

説明

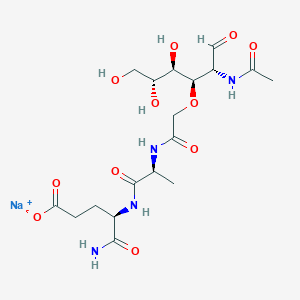

Almurtide sodium (nor-MDP) is a synthetic derivative of muramyl dipeptide (MDP), a component of bacterial cell walls. It exhibits immunostimulatory, antitumor, and broad-spectrum antimicrobial properties . Almurtide activates monocytes and macrophages, inducing cytokine secretion (e.g., interleukins, tumor necrosis factor-alpha), which recruits and activates other immune cells. This mechanism underlies its ability to protect against infections (e.g., Pseudomonas aeruginosa, Candida albicans) and inhibit carcinogenic viruses like Friend leukemia virus in murine models . Additionally, its antitumor activity is attributed to enhanced immune surveillance and indirect cytotoxic effects on malignant cells .

特性

CAS番号 |

103882-13-9 |

|---|---|

分子式 |

C18H29N4NaO11 |

分子量 |

500.44 |

IUPAC名 |

sodium (4R,5R,10S,13R)-13-carbamoyl-4-formyl-10-methyl-2,8,11-trioxo-5-((1R,2R)-1,2,3-trihydroxypropyl)-6-oxa-3,9,12-triazahexadecan-16-oate |

InChI |

1S/C18H30N4O11.Na/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25;/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29);/q;+1/p-1/t8-,10+,11-,12+,15+,16+;/m0./s1 |

InChIキー |

LWDLWMRHPMEHTA-FRSJEOSWSA-M |

SMILES |

[Na+].C[C@H](NC(=O)CO[C@@H]([C@H](O)[C@H](O)CO)[C@@H](NC(=O)C)C=O)C(=O)N[C@H](CCC(=O)[O-])C(=O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Almurtide sodium |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Almurtide sodium belongs to a class of immunomodulators and antimicrobial agents. Below, it is compared with two functionally and structurally distinct compounds referenced in the literature: Adjuvant Peptide (immunostimulant) and FITC-εAhx-HHV-2 EnvelopeGlycoproteinG (561-578) (antiviral glycoprotein fragment).

Table 1: Comparative Analysis of this compound and Similar Compounds

Structural and Functional Contrasts

This compound vs. Adjuvant Peptide

- Structural : Almurtide is a small-molecule dipeptide analog, whereas Adjuvant Peptide is a larger polypeptide.

- Functional : Almurtide directly stimulates innate immunity, while Adjuvant Peptide indirectly enhances adaptive immune responses in vaccines .

This compound vs. FITC-εAhx-HHV-2 Glycoprotein Fragment Structural: Almurtide is a synthetic organic compound, while the glycoprotein fragment is a fluorescently labeled viral antigen. Functional: Almurtide targets multiple pathogens and tumors, whereas the glycoprotein fragment is specific to HSV-2 diagnosis/therapy .

Research Findings

- Almurtide: Demonstrated 60-70% survival rates in murine models of P. aeruginosa peritonitis and C. albicans systemic infection . Its antitumor efficacy correlates with dose-dependent macrophage activation .

- Adjuvant Peptide : Lacks direct antimicrobial activity but enhances vaccine-mediated protection by 2-3 fold in preclinical studies .

- HSV-2 Glycoprotein Fragment: Shows 90% cross-reactivity with HSV-2 sera, enabling sensitive diagnostic applications .

Challenges in Comparative Analysis

- Data Heterogeneity: Structural and functional diversity among immunomodulators complicates direct comparisons (e.g., small molecules vs. peptides vs. glycoproteins) .

- Extraction Limitations : Analytical methods for compounds in complex matrices (e.g., biologics) may alter their native properties, affecting accuracy .

Q & A

Q. What gaps exist in understanding this compound’s off-target effects, and how can they be methodologically addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。